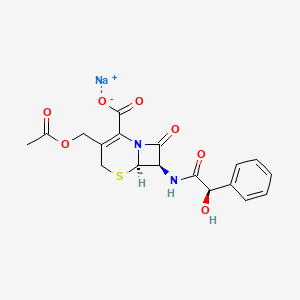
Sodium (6R-(6alpha,7beta(R*)))-3-(acetoxymethyl)-7-(hydroxyphenylacetamido)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-dichlorophenoxy)butanoic acid , is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is primarily used in various industrial and agricultural applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dichlorophenoxy)butanoic acid typically involves the reaction of 2,4-dichlorophenol with butyric acid under controlled conditions. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and requires heating to facilitate the esterification process. The resulting ester is then hydrolyzed to yield the desired product.
Industrial Production Methods
In industrial settings, the production of 4-(2,4-dichlorophenoxy)butanoic acid is carried out in large-scale reactors. The process involves the continuous feeding of reactants and catalysts into the reactor, maintaining optimal temperature and pressure conditions to maximize yield and efficiency. The product is then purified through distillation and crystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,4-dichlorophenoxy)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are employed under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxybutanoic acids.
Aplicaciones Científicas De Investigación
4-(2,4-dichlorophenoxy)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its effects on plant growth and development, particularly as a herbicide.
Medicine: Investigated for potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the production of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 4-(2,4-dichlorophenoxy)butanoic acid involves its interaction with specific molecular targets in plants. The compound mimics natural plant hormones, disrupting normal growth processes and leading to the inhibition of cell division and elongation. This results in the effective control of unwanted vegetation.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.
MCPA (2-methyl-4-chlorophenoxyacetic acid): Another herbicide with comparable properties.
Uniqueness
4-(2,4-dichlorophenoxy)butanoic acid is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its longer carbon chain compared to similar compounds like 2,4-D and MCPA provides different solubility and reactivity characteristics, making it suitable for specific applications where other compounds may not be as effective.
Propiedades
Número CAS |
51372-87-3 |
|---|---|
Fórmula molecular |
C18H17N2NaO7S |
Peso molecular |
428.4 g/mol |
Nombre IUPAC |
sodium;(6R,7R)-3-(acetyloxymethyl)-7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C18H18N2O7S.Na/c1-9(21)27-7-11-8-28-17-12(16(24)20(17)13(11)18(25)26)19-15(23)14(22)10-5-3-2-4-6-10;/h2-6,12,14,17,22H,7-8H2,1H3,(H,19,23)(H,25,26);/q;+1/p-1/t12-,14-,17-;/m1./s1 |
Clave InChI |
KNEWFQZPZHWKLS-YCLOEFEOSA-M |
SMILES isomérico |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)O)SC1)C(=O)[O-].[Na+] |
SMILES canónico |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)O)SC1)C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


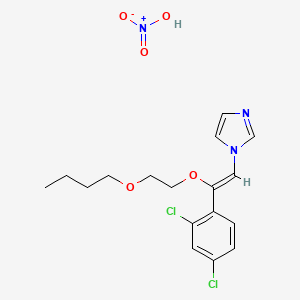
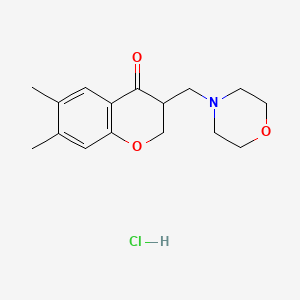
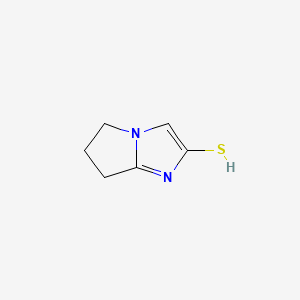
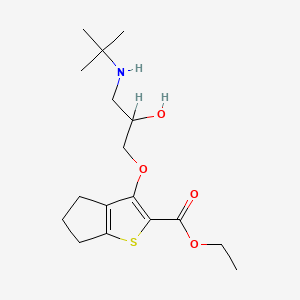
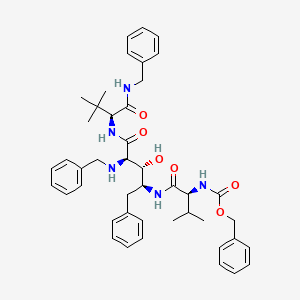


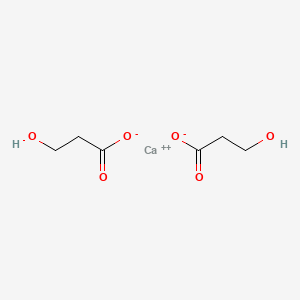


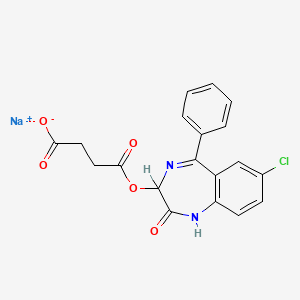
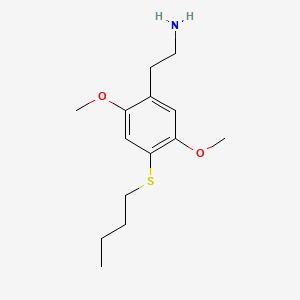
![[[2-(4-chloroanilino)-4-nitrobenzoyl]amino]thiourea](/img/structure/B12727595.png)

